molecular formula C8H11F2N3O2 B2680757 Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate CAS No. 2247207-61-8

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate

Cat. No. B2680757
CAS RN: 2247207-61-8
M. Wt: 219.192
InChI Key: UKRVFFVVMYHQDP-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate, also known as DFP-10825, is a novel compound that has been studied for its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized using a specific method, and its mechanism of action has been investigated in various studies. In

Mechanism of Action

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has been shown to bind to the sigma-1 receptor with high affinity and selectivity. This binding activates the receptor and leads to downstream signaling events, including the modulation of calcium ion channels and the regulation of various protein kinases and phosphatases. The exact mechanism of action of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate is still being investigated, but it is believed to involve the modulation of intracellular calcium levels and the regulation of various signaling pathways.
Biochemical and Physiological Effects:
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has been shown to have various biochemical and physiological effects, particularly in the central nervous system. This compound has been shown to increase the release of neurotransmitters, such as dopamine and acetylcholine, and to enhance synaptic plasticity and memory formation. Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has also been shown to have neuroprotective effects, including the reduction of oxidative stress and the prevention of neuronal death.

Advantages and Limitations for Lab Experiments

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its potential as a sigma-1 receptor agonist, and its ability to modulate various signaling pathways. However, there are also limitations to using Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate in lab experiments, including the potential for off-target effects and the need for further optimization of its pharmacokinetic properties.

Future Directions

There are several future directions for the study of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate, including the investigation of its potential as a therapeutic agent for neurological disorders, the optimization of its pharmacokinetic properties, and the development of more selective and potent sigma-1 receptor agonists. Additionally, the role of the sigma-1 receptor in various cellular processes, including neuronal signaling, calcium regulation, and stress response, is still being investigated, and further research is needed to fully understand the potential applications of Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate in scientific research.

Synthesis Methods

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has been synthesized using a specific method that involves the reaction between 5-methyl-1-phenylpyrazole-4-carbaldehyde and difluoromethylamine hydrochloride. The reaction is carried out in the presence of sodium cyanoborohydride and acetic acid, which act as reducing agents. The resulting product is then treated with methyl chloroacetate to yield Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate. This synthesis method has been optimized to obtain a high yield and purity of the compound.

Scientific Research Applications

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neuronal signaling, calcium regulation, and stress response. Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has been investigated for its potential as a sigma-1 receptor agonist, which could have implications for the treatment of various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-5-6(11-4-7(14)15-2)3-12-13(5)8(9)10/h3,8,11H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRVFFVVMYHQDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate

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